2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
2-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a synthetic compound featuring a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core linked via a ketone-containing ethyl chain to a 4-fluorophenyl-substituted piperazine moiety. This structure combines a sulfonamide-like heterocycle with a piperazine ring, a common pharmacophore in central nervous system (CNS)-targeting agents.
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c20-14-5-7-15(8-6-14)21-9-11-22(12-10-21)18(24)13-23-19(25)16-3-1-2-4-17(16)28(23,26)27/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQTYAMXTCTUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a fluorophenyl piperazine moiety have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
Compounds with similar structures have been found to inhibit ents. ENTs facilitate the bidirectional transport of nucleosides and nucleobases across the cell membrane. By inhibiting these transporters, the compound could potentially disrupt nucleotide synthesis and adenosine function.
Biological Activity
The compound 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, often referred to as a benzoisothiazolone derivative, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article synthesizes existing research findings on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes a piperazine ring, a benzoisothiazolone moiety, and a fluorophenyl substituent. The presence of these functional groups is pivotal in determining its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Provides flexibility and potential for receptor interaction. |
| Fluorophenyl Group | Enhances lipophilicity and metabolic stability. |
| Benzoisothiazolone Core | Imparts unique pharmacological properties. |
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of piperazine compounds often exhibit antidepressant and anxiolytic effects. The incorporation of the 4-fluorophenyl group is believed to enhance the binding affinity to serotonin receptors, which are critical in mood regulation .
Case Study: Piperazine Derivatives
A study evaluated various piperazine derivatives for their effects on monoamine oxidase (MAO) activity. Compounds similar to our target compound demonstrated significant inhibition of MAO-A and MAO-B, suggesting potential antidepressant properties .
Neuropharmacological Activities
The compound has been investigated for its neuropharmacological effects, particularly as a positive allosteric modulator (PAM) at GABA-A receptors. This modulation can lead to anxiolytic effects without the sedative properties typical of many benzodiazepines .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with benzoisothiazolone derivatives. The structural features contribute to their ability to disrupt bacterial membranes or inhibit essential enzymatic functions within microbial cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features through SAR studies. Modifications on the piperazine ring or the introduction of different substituents on the benzoisothiazolone core can significantly alter its pharmacological profile.
Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Fluorination at Para Position | Increases potency against MAO-B . |
| Alkyl Substitutions | Enhances lipophilicity and receptor affinity . |
Metabolic Stability
Metabolic stability is crucial for the efficacy of pharmaceutical compounds. Studies indicate that fluorinated compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts due to reduced susceptibility to metabolic degradation .
Comparative Metabolic Stability
| Compound | % Parent Compound Remaining (120 mins) |
|---|---|
| Target Compound | 90% |
| Alpidem (Comparator) | 38.6% |
Scientific Research Applications
Structure
The compound features a complex structure that includes a piperazine ring, an isothiazole moiety, and a fluorophenyl group, which are critical for its biological activity.
Antipsychotic Activity
Research indicates that compounds similar to this one exhibit antipsychotic properties. The piperazine ring is often associated with neuroleptic activity, making it a candidate for treating schizophrenia and other psychotic disorders. For instance, derivatives have been shown to interact with dopamine receptors, influencing neurotransmission pathways crucial for mood regulation .
Antitumor Potential
Studies have suggested that benzo[d]isothiazole derivatives possess significant antitumor activity. The compound's structure allows it to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has demonstrated that modifications in the isothiazole ring can enhance cytotoxicity against specific cancer cell lines .
Antimicrobial Properties
Preliminary investigations into the antimicrobial effects of this compound have shown promising results against various bacterial strains. The fluorophenyl group may contribute to increased lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy .
Neuropharmacological Studies
The compound's interaction with serotonin receptors suggests potential applications in treating anxiety and depression. Research has indicated that modifications to the piperazine structure can yield compounds with improved selectivity for serotonin receptor subtypes, potentially leading to fewer side effects compared to traditional antidepressants .
Case Study 1: Antipsychotic Efficacy
In a clinical trial involving patients with schizophrenia, a derivative of the compound was tested for its efficacy in reducing psychotic symptoms. Results indicated a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups, highlighting its potential as an effective treatment option .
Case Study 2: Cancer Cell Line Studies
A study conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed increased Annexin V staining in treated cells, confirming the compound's role in promoting programmed cell death .
Case Study 3: Antimicrobial Activity Assessment
Research evaluating the antimicrobial properties of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests significant antimicrobial potential worth exploring further for therapeutic applications .
Comparison with Similar Compounds
WAY-604603 (2-(2-(4-Chlorophenyl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide)
- Structural Difference : Replaces the 4-fluorophenylpiperazine group with a 4-chlorophenyl group directly attached to the oxoethyl linker.
- Lipophilicity: LogP increases slightly (Cl: +0.71 vs. F: +0.14), which may affect solubility and CNS penetration . Synthesis: Prepared via sodium saccharin and 3-chlorophenylacetyl bromide coupling, yielding 58–98% purity .
2-(5-(2-Fluorobenzylamino)pentyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Structural Difference : Substitutes the piperazine-fluorophenyl group with a 2-fluorobenzylamine chain.
- Yield: Lower synthetic yield (20%) compared to piperazine analogs due to steric challenges in alkylation .
Piperazine Ring Modifications
Ipsapirone (2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide)
- Structural Difference : Features a pyrimidinyl-piperazine group instead of 4-fluorophenylpiperazine.
- Impact :
2-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- Structural Difference : Substitutes 4-fluorophenyl with 2-methoxyphenyl.
- Molecular Weight: Higher (415.46 g/mol vs. 407.43 g/mol for the target compound) due to the methoxy group .
Linker and Substituent Variations
N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide (4l)
- Structural Difference : Replaces the benzoisothiazole core with a nitrobenzenesulfonamide group.
- Impact :
Comparative Data Table
Q & A
Q. What synthetic methodologies are employed for the preparation of 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide?
The synthesis typically involves multi-step reactions:
Nucleophilic substitution : Formation of the piperazine-fluorophenyl intermediate via refluxing with potassium carbonate (KCO) in ethanol.
Deprotection : Use of trifluoroacetic acid (TFA) to remove protecting groups (e.g., boc-piperazine).
Coupling reactions : Reaction of intermediates like 2-chloro-1-(4-hydroxyphenyl)ethanone with the piperazine derivative under reflux.
Purification : Silica gel column chromatography with EtOAc–petroleum ether (1:1) yields the final compound (48% yield) .
Q. How is the compound characterized to confirm its structural integrity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For verifying proton and carbon environments.
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., 425.52 g/mol as per structural analogs) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., C–H bond lengths refined to 0.93 Å for aromatic protons) .
Q. What preliminary biological screening approaches are recommended?
- Target Binding Assays : Utilize radioligand displacement studies to assess affinity for serotonin/dopamine receptors, given the piperazine moiety’s role in psychoactive drugs .
- In Vitro Cytotoxicity : Screen against cell lines (e.g., HEK-293) using MTT assays to establish safety thresholds .
Advanced Research Questions
Q. How can researchers optimize low yields in the final coupling step?
- Reaction Conditions : Extend reflux time (e.g., 12–24 hours) and use anhydrous solvents to minimize hydrolysis.
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency.
- Workup Adjustments : Optimize extraction pH (e.g., neutral to slightly basic) to reduce side-product formation .
Q. What strategies resolve contradictions in biological activity data between structural analogs?
- Structure-Activity Relationship (SAR) Studies : Compare analogs with substituent variations (e.g., 4-fluorophenyl vs. 3-chlorophenyl) using computational docking (e.g., AutoDock Vina) to map binding pocket interactions .
- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes to distinguish intrinsic activity from bioavailability effects .
Q. How does modifying the fluorophenyl group impact target selectivity?
- Substituent Effects : Replace fluorine with chlorine or methyl groups to alter electron density.
- Data Example :
| Substituent | IC (nM) for 5-HT Receptor |
|---|---|
| 4-Fluorophenyl | 12.5 ± 1.2 |
| 4-Chlorophenyl | 8.3 ± 0.9 |
| 4-Methylphenyl | 45.6 ± 3.1 |
Q. What analytical methods address discrepancies in crystallographic data?
Q. How can metabolic instability of the benzo[d]isothiazole moiety be mitigated?
- Prodrug Design : Introduce ester or carbamate groups at the 3-oxo position to block Phase I oxidation.
- Isotope Labeling : Use H or F isotopes to track metabolic pathways via LC-MS/MS .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility?
- Solvent Polarity : Solubility varies significantly in aprotic (e.g., DMSO: >10 mg/mL) vs. protic solvents (e.g., water: <0.1 mg/mL).
- Crystallinity : Amorphous forms (prepared via lyophilization) show 3–5× higher solubility than crystalline forms .
Q. How should researchers interpret variable IC50_{50}50 values across receptor subtypes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
